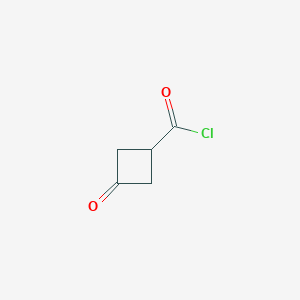
3-Oxocyclobutanecarbonyl chloride
Übersicht
Beschreibung
3-Oxocyclobutanecarbonyl chloride is a chemical compound with the molecular formula C5H5ClO2 . It has a molecular weight of 132.55 . The compound is typically used in scientific research .
Molecular Structure Analysis
The InChI code for 3-Oxocyclobutanecarbonyl chloride is 1S/C5H5ClO2/c6-5(8)3-1-4(7)2-3/h3H,1-2H2 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.
Wissenschaftliche Forschungsanwendungen
1. Hydroxyl Radical Scavenging
Research by Liao, Kang, and Wu (2001) highlights the scavenging role of chloride ions in the H2O2/UV process, using n-chlorobutane as a model compound. This study is significant for understanding the behavior of chloride derivatives like 3-Oxocyclobutanecarbonyl chloride in radical scavenging processes (Liao, Kang, & Wu, 2001).
2. Chemical Synthesis and Stabilization
Ghadwal et al. (2012) demonstrated the stabilization of silicon analogues of formyl chloride using Lewis donor-acceptor ligands. This research provides insights into how 3-Oxocyclobutanecarbonyl chloride could be utilized in synthesizing and stabilizing related compounds (Ghadwal et al., 2012).
3. Synthesis Improvement
Huang Bin and Zhang Zheng-lin (2010) reported an improved synthesis method for 3-Oxocyclobutanecarboxylic acid, a related compound, from methanol, acetone, and bromine. This research is vital for understanding the synthesis processes related to 3-Oxocyclobutanecarbonyl chloride (Huang Bin & Zhang Zheng-lin, 2010).
4. Atmospheric Chemistry and Environmental Impact
Yokouchi et al. (2000) and Tsai (2017) have conducted studies on methyl chloride and chloromethanes, respectively, which are relevant for understanding the atmospheric and environmental impact of chloride compounds like 3-Oxocyclobutanecarbonyl chloride. These studies shed light on the role of such compounds in ozone depletion and global warming (Yokouchi et al., 2000); (Tsai, 2017).
Eigenschaften
IUPAC Name |
3-oxocyclobutane-1-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClO2/c6-5(8)3-1-4(7)2-3/h3H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCUIXICZOQVHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxocyclobutanecarbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Ethylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B3097066.png)




![(S)-tert-Butyl 1-(chloromethyl)-5-hydroxy-1H-benzo[e]indole-3(2H)-carboxylate](/img/structure/B3097109.png)


![tert-butyl N-[benzyl(methyl)amino]carbamate](/img/structure/B3097129.png)




